![molecular formula C13H18ClNO2 B14582964 1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride CAS No. 61148-90-1](/img/structure/B14582964.png)
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes for 1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride typically involve the reaction of 1,3-benzodioxole with ethylamine to form an intermediate, which is then reacted with pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. It functions by inhibiting neurotransmitter uptake at dopamine and norepinephrine transporters, coupled with partial releasing actions at serotonin transporters . This mechanism is similar to that of other synthetic cathinones, which exert psychostimulant effects through interactions with monoamine transporters in the brain .
Vergleich Mit ähnlichen Verbindungen
1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
Methylone: Another synthetic cathinone with similar stimulant properties.
Pentylone: Shares similar chemical structure and effects with this compound. The uniqueness of this compound lies in its specific molecular structure and the particular pathways it affects.
Eigenschaften
CAS-Nummer |
61148-90-1 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-7-14(6-1)8-5-11-3-4-12-13(9-11)16-10-15-12;/h3-4,9H,1-2,5-8,10H2;1H |
InChI-Schlüssel |
NQODABZCERNONA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2=CC3=C(C=C2)OCO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


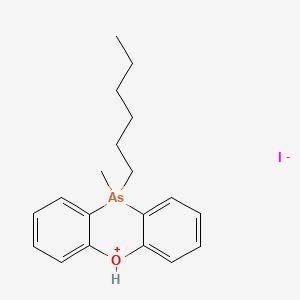
![6-[(2-Hydroxyethyl)amino]-9-methyl-1,9-dihydro-2H-purin-2-one](/img/structure/B14582898.png)
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
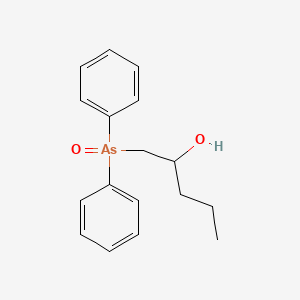
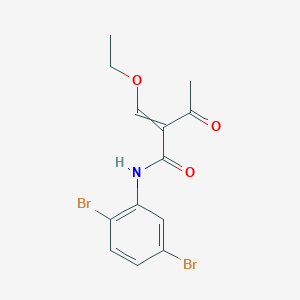
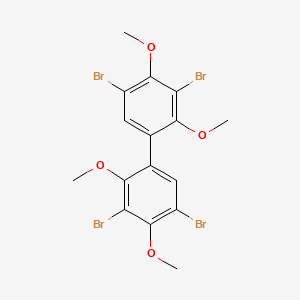
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14582920.png)
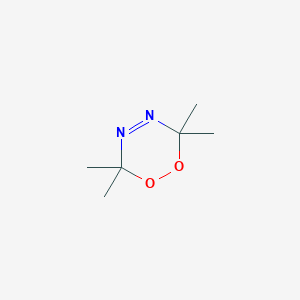
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl-](/img/structure/B14582935.png)
![6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid](/img/structure/B14582940.png)
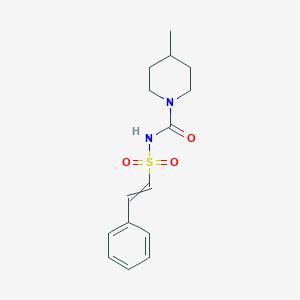
![4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14582948.png)

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
